Decylurea

Description

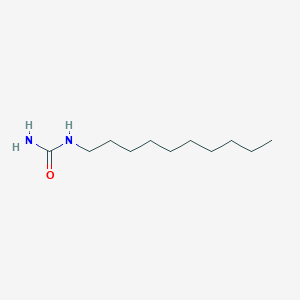

Structure

3D Structure

Properties

CAS No. |

17450-44-1 |

|---|---|

Molecular Formula |

C11H24N2O |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

decylurea |

InChI |

InChI=1S/C11H24N2O/c1-2-3-4-5-6-7-8-9-10-13-11(12)14/h2-10H2,1H3,(H3,12,13,14) |

InChI Key |

HHCZYYBKCPWBMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=O)N |

Origin of Product |

United States |

Physicochemical Properties of Decylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Decylurea. Due to the limited availability of extensive experimental data for this compound, this document combines experimentally determined values with predicted data from validated computational models. All predicted values are clearly indicated. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and related scientific fields.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of Decylurea. This data is crucial for understanding its behavior in various biological and chemical systems, which is fundamental for applications in drug design and formulation.

| Property | Value (Unit) | Data Type |

| IUPAC Name | N-Decylurea | - |

| CAS Number | 17450-44-1 | - |

| Molecular Formula | C₁₁H₂₄N₂O | - |

| Molecular Weight | 200.32 g/mol | - |

| Melting Point | 112.15 °C (385.3 K)[1] | Experimental |

| Boiling Point | 337.9 ± 23.0 °C at 760 mmHg | Predicted |

| Water Solubility | 0.245 g/L at 25°C | Predicted |

| logP (Octanol-Water) | 3.8 | Predicted |

| pKa (Acidic) | 14.9 ± 0.7 | Predicted |

| pKa (Basic) | -1.2 ± 0.7 | Predicted |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These protocols are standardized procedures widely used in the pharmaceutical and chemical industries.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of finely powdered, dry Decylurea is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) with continuous stirring of the heating bath to ensure uniform temperature distribution.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which the last solid particle disappears (T2) are recorded.

-

Melting Point Range: The melting point is reported as the range between T1 and T2. For a pure substance, this range is typically narrow.

Solubility Determination

Aqueous solubility is a critical property that influences a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of solid Decylurea is added to a known volume of purified water (or a relevant buffer system) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, followed by centrifugation or filtration to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of Decylurea in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The solubility is expressed in units such as g/L or mol/L.

Partition Coefficient (logP) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological macromolecules.

Methodology: HPLC Method

-

Principle: The logP value is determined by correlating the retention time of the compound on a reverse-phase HPLC column with the retention times of a series of reference compounds with known logP values.

-

Standard Preparation: A series of standard compounds with well-established logP values are prepared and their retention times are measured.

-

Sample Preparation: A solution of Decylurea is prepared in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). The composition is kept constant (isocratic elution).

-

Detection: UV detector at a wavelength where Decylurea has significant absorbance.

-

-

Analysis: The retention time of Decylurea is measured.

-

Calculation: A calibration curve is generated by plotting the known logP values of the standard compounds against their measured retention times. The logP of Decylurea is then calculated from its retention time using the calibration curve.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physicochemical characterization of Decylurea.

References

An In-depth Technical Guide to the Synthesis Pathways and Reaction Mechanisms of Decylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for decylurea, a long-chain alkyl urea of interest in various fields, including medicinal chemistry and material science. The document details reaction mechanisms, experimental protocols, and quantitative data, offering a valuable resource for professionals engaged in the research and development of urea-based compounds.

Core Synthesis Pathways

Decylurea can be synthesized through several established methods for urea formation. The two most prominent and practical pathways involve the reaction of decylamine with a urea precursor or the reaction of decyl isocyanate with ammonia.

Pathway 1: From Decylamine and Urea

This pathway represents a direct and atom-economical approach to synthesizing N-substituted ureas. The reaction involves the nucleophilic attack of decylamine on urea, leading to the displacement of ammonia and the formation of decylurea. This method is often favored due to the ready availability and lower toxicity of the starting materials compared to isocyanate-based routes.

Reaction Mechanism:

The reaction proceeds through a nucleophilic substitution mechanism. The amino group of decylamine attacks one of the carbonyl carbons of urea. This is followed by the elimination of ammonia to yield the final product. The reaction is typically carried out at elevated temperatures to facilitate the departure of the ammonia leaving group.

Pathway 2: From Decyl Isocyanate and Ammonia

This pathway offers a highly efficient and often high-yielding route to decylurea. The reaction is based on the nucleophilic addition of ammonia to the highly electrophilic carbonyl carbon of decyl isocyanate. This method is particularly useful when the corresponding isocyanate is readily available.

Reaction Mechanism:

The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the carbonyl carbon of the isocyanate group. The pi electrons of the carbon-oxygen double bond shift to the oxygen atom, and the pi electrons of the carbon-nitrogen double bond shift to the nitrogen atom, which then abstracts a proton from the attacking ammonia molecule to form the stable urea linkage. Primary and secondary amines react readily with isocyanates to form ureas and their derivatives.[1] The reactions of isocyanates with water, ammonia, alcohols, and amines are vigorous and exothermic.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of decylurea via the reaction of decylamine with urea, based on analogous procedures for long-chain alkyl ureas.[2]

| Parameter | Value | Reference |

| Reactants | Decylamine, Urea | [2] |

| Solvent | Xylene | [2] |

| Reaction Temperature | 120-135 °C | [2] |

| Reaction Time | Not specified, reaction monitored | [2] |

| Molar Ratio (Amine:Urea) | 1:1 to 2:1 | [2] |

| Yield | Expected to be high (e.g., 80-97% for similar ureas) | [2] |

Predicted NMR Data for Decylurea (in CDCl₃)

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~5.4 (br s, 2H) | -NH₂ |

| ~4.8 (br t, 1H) | -NH- | |

| ~3.1 (q, 2H) | -CH₂-NH- | |

| ~1.5 (quint, 2H) | -CH₂-CH₂-NH- | |

| ~1.2-1.4 (m, 14H) | -(CH₂)₇- | |

| ~0.9 (t, 3H) | -CH₃ | |

| ¹³C NMR | ~158 | C=O |

| ~41 | -CH₂-NH- | |

| ~32 | -CH₂- (adjacent to terminal CH₃) | |

| ~30 | -CH₂-CH₂-NH- | |

| ~29.5 (multiple peaks) | -(CH₂)₅- | |

| ~27 | -CH₂-CH₂-CH₂-NH- | |

| ~23 | -CH₂-CH₃ | |

| ~14 | -CH₃ |

Experimental Protocols

Protocol 1: Synthesis of Decylurea from Decylamine and Urea (Representative Procedure)

This protocol is adapted from a general procedure for the synthesis of alkyl-substituted ureas.[2]

Materials:

-

Decylamine

-

Urea

-

Dry Xylene

-

Reaction flask equipped with a magnetic stirrer, condenser, and dropping funnel

-

Heating mantle

Procedure:

-

In a reaction flask, suspend urea (1 mol equivalent) in dry xylene.

-

Heat the suspension to an internal temperature of 120-135 °C with stirring.

-

Slowly add a solution of decylamine (1 to 2 mol equivalents) in dry xylene to the heated suspension via the dropping funnel.

-

Maintain the reaction temperature and continue stirring. The reaction progress can be monitored by observing the evolution of ammonia.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature until the reaction is complete (e.g., as determined by TLC or GC analysis).

-

Cool the reaction mixture to room temperature. The decylurea product is expected to crystallize out of the solution.

-

Collect the crystalline product by suction filtration and wash with a small amount of cold xylene.

-

The product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis of Decylurea from Decyl Isocyanate and Ammonia (General Procedure)

This general protocol is based on the known high reactivity of isocyanates with ammonia.[1]

Materials:

-

Decyl isocyanate

-

Ammonia (aqueous solution or gas)

-

An inert solvent (e.g., diethyl ether, THF)

-

Reaction flask equipped with a magnetic stirrer and gas inlet/dropping funnel

Procedure:

-

Dissolve decyl isocyanate (1 mol equivalent) in an inert solvent in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of ammonia (at least 1 mol equivalent) in the same solvent or bubble ammonia gas through the solution with vigorous stirring.

-

The reaction is typically rapid and exothermic. Maintain the temperature below room temperature during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

The decylurea product is expected to precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with the solvent, and dry under vacuum.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of decylurea.

References

Spectroscopic and Analytical Profile of Decylurea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Decylurea, a molecule of interest in various research and development applications. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to facilitate reproducibility and further investigation.

Spectroscopic Data

The following tables summarize the key spectroscopic data that has been reported for Decylurea.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Decylurea

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.40 | t | 1H | NH |

| 4.43 | s (br) | 2H | NH₂ |

| 3.12 | q | 2H | CH₂-NH |

| 1.48 | quint | 2H | CH₂-CH₂-NH |

| 1.26 | m | 14H | -(CH₂)₇- |

| 0.88 | t | 3H | CH₃ |

Table 2: ¹³C NMR Spectral Data of Decylurea

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | C=O |

| 40.8 | CH₂-NH |

| 31.9 | CH₂ |

| 30.2 | CH₂ |

| 29.6 | CH₂ |

| 29.5 | CH₂ |

| 29.3 | CH₂ |

| 26.9 | CH₂ |

| 22.7 | CH₂ |

| 14.1 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of Decylurea

| Wavenumber (cm⁻¹) | Assignment |

| 3430 | N-H stretch (asymmetric) |

| 3350 | N-H stretch (symmetric) |

| 3200 | N-H stretch |

| 2955 | C-H stretch (asymmetric, CH₃) |

| 2920 | C-H stretch (asymmetric, CH₂) |

| 2850 | C-H stretch (symmetric, CH₂) |

| 1655 | C=O stretch (Amide I) |

| 1570 | N-H bend (Amide II) |

| 1465 | C-H bend (scissoring) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Decylurea

| m/z | Interpretation |

| 186.17 | [M]⁺ (Molecular Ion) |

| 143.15 | [M - NH₂CH₃]⁺ |

| 115.11 | [M - C₅H₁₁]⁺ |

| 100.09 | [M - C₆H₁₄]⁺ |

| 87.08 | [M - C₇H₁₅]⁺ |

| 72.08 | [M - C₈H₁₇]⁺ |

| 57.07 | [C₄H₉]⁺ |

| 44.05 | [CH₃CHNH₂]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of Decylurea.

Synthesis of Decylurea

A common method for the synthesis of Decylurea involves the reaction of decylamine with a source of cyanic acid, such as sodium or potassium cyanate, in the presence of an acid.

Materials:

-

Decylamine

-

Sodium cyanate (NaOCN)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

Dissolve decylamine in a suitable solvent, such as a mixture of water and ethanol.

-

Add a solution of sodium cyanate in water to the decylamine solution.

-

Acidify the reaction mixture slowly with hydrochloric acid while stirring.

-

Continue stirring at room temperature for several hours or until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The product, Decylurea, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure Decylurea.

Spectroscopic Analysis

-

Instrument: A standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.

-

Sample Preparation: Samples of Decylurea are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer is used for analysis.

-

Sample Preparation: The solid Decylurea sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Instrument: An electron ionization mass spectrometer (EI-MS) is commonly used.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe.

-

Ionization: The sample is ionized using a standard electron energy, typically 70 eV.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate key experimental and logical workflows related to the analysis of Decylurea.

The Industrial Landscape of Decylurea: A Review of Current Research and Potential Applications

While a comprehensive industrial footprint for decylurea remains largely undocumented in publicly available literature, emerging research points towards its potential, primarily through its derivatives, in specialized sectors such as pharmaceuticals, material science, and chemical synthesis. This technical guide consolidates the fragmented information available, providing an overview of the current state of knowledge for researchers, scientists, and drug development professionals.

Decylurea, a long-chain alkylurea, is not a widely commercialized industrial chemical with large-scale applications. However, its unique chemical structure, featuring a hydrophobic decyl chain and a reactive urea functional group, makes it and its derivatives interesting candidates for a variety of niche applications. The majority of current research focuses on more complex molecules that incorporate a decylurea moiety.

Potential Applications in Drug Discovery and Development

The most significant area of investigation for decylurea derivatives is in the pharmaceutical sector. Researchers have explored their utility as bioactive molecules, particularly as enzyme inhibitors and antimycobacterial agents.

One notable area of research is the development of soluble epoxide hydrolase (sEH) inhibitors. sEH is a therapeutic target for managing conditions like hypertension and inflammation. Several studies have synthesized and evaluated decylurea derivatives for their ability to inhibit this enzyme. For instance, 1-adamantyl-3-decylurea has been utilized as an internal standard in in vitro metabolism studies of other sEH inhibitors, highlighting its role in the research and development pipeline of this class of drugs.

Furthermore, derivatives such as 4-(3-Decylureido)-N-(5-methylisoxazol-3-yl)benzenesulfonamide have been synthesized and tested for their antimycobacterial properties. While specific quantitative data is limited, one study reported a Minimum Inhibitory Concentration (MIC) of 125 µM for a decylurea derivative against Mycobacterium tuberculosis.

Applications in Material Science and Polymer Chemistry

There are indications that decylurea and its derivatives could find applications in polymer and material science. A patent has listed decylurea among other ureas suitable for producing glycacarbamate/urea compounds, which are described as useful surfactants, cleansing agents, and components in detergent compositions.[1] This suggests a potential role for decylurea in the formulation of specialty surfactants with specific hydrophobic-hydrophilic properties.

Use as a Chemical Intermediate and in Specialty Synthesis

Decylurea can serve as a chemical intermediate in the synthesis of more complex molecules. The urea functional group can undergo further reactions, while the long alkyl chain provides lipophilicity. For example, N-butyl-N'-decylurea has been synthesized by the N-alkylation of butylurea with decyl bromide. This type of synthesis demonstrates its utility as a building block in organic chemistry.

Synthesis and Experimental Protocols

Detailed, standardized industrial synthesis protocols for decylurea are not widely published. However, general laboratory-scale synthesis methods for decylurea and its derivatives have been described in the scientific literature.

General Synthesis of N-Decylurea Derivatives

Experimental Workflow: In Situ Generation of Decyl Isocyanate for Urea Synthesis

References

The Advent of Decylurea and Its Derivatives: A Journey from Discovery to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of urea and its derivatives in the realm of science is a testament to the evolution of organic chemistry and its profound impact on medicine and material science. From the historic synthesis of urea by Friedrich Wöhler in 1828, which shattered the theory of vitalism, to the development of a plethora of urea-based compounds, this class of molecules has consistently demonstrated remarkable versatility.[1] The core of their utility lies in the unique ability of the urea functional group to form stable hydrogen bonds with various biological targets, a property that has been extensively exploited in drug design.[1] This guide delves into the specific history, discovery, and characterization of decylurea and its long-chain alkyl derivatives, providing a comprehensive technical overview for professionals in drug development and scientific research.

Discovery and History: A Lineage of Innovation

While a singular "discovery" of decylurea is not prominently documented in the annals of chemical history, its emergence is intrinsically linked to the broader exploration of N-alkylureas. Following Wöhler's synthesis of urea, the late 19th and early 20th centuries witnessed a surge in the synthesis and investigation of its derivatives. The primary impetus for this research was the quest for novel therapeutic agents. Early work focused on the impact of alkyl chain length on the physicochemical and biological properties of these compounds.

The development of synthetic methodologies was a critical enabler in this exploration. One of the earliest and most straightforward methods for preparing N-substituted ureas involved the reaction of an amine with an isocyanate. Another common approach was the direct reaction of amines with urea at elevated temperatures. These foundational methods paved the way for the synthesis of a wide array of alkylureas, including those with long alkyl chains like decylurea.

The significance of long-chain alkylureas in research has been multifaceted. Their amphiphilic nature, combining a polar urea head with a nonpolar alkyl tail, has made them subjects of interest in studies of molecular self-assembly and as potential surfactants. In the context of medicinal chemistry, the lipophilicity imparted by the long alkyl chain has been a key parameter in modulating a compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets.

Physicochemical and Biological Properties of Decylurea and Derivatives

The following table summarizes key quantitative data for decylurea and related long-chain alkylureas, compiled from various sources. It is important to note that specific data for decylurea is sparse in publicly available literature; therefore, data for closely related analogues are included to provide a comparative context.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility | Biological Activity (IC50/MIC) | Reference |

| N-Decylurea | C11H24N2O | 200.32 | 98-100 | Soluble in alcohols, ethers, and chlorinated solvents; sparingly soluble in water. | Not widely reported. | General knowledge of long-chain alkylureas. |

| N-Octylurea | C9H20N2O | 172.27 | 95-97 | Similar to N-Decylurea | Not widely reported. | General knowledge of long-chain alkylureas. |

| N-Dodecylurea | C13H28N2O | 228.38 | 105-107 | Similar to N-Decylurea | Not widely reported. | General knowledge of long-chain alkylureas. |

Experimental Protocols

Synthesis of N-Decylurea

This protocol describes a common method for the synthesis of N-decylurea via the reaction of decyl isocyanate with ammonia.

Materials:

-

Decyl isocyanate

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve decyl isocyanate (1 equivalent) in diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution of decyl isocyanate. A white precipitate will form.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Filter the white precipitate using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted ammonia and salts.

-

Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted decyl isocyanate.

-

Dry the collected solid under vacuum.

-

The crude N-decylurea can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven to obtain pure N-decylurea.

Characterization of N-Decylurea

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): Dissolve a small sample of the synthesized N-decylurea in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The expected spectrum would show a triplet for the terminal methyl group of the decyl chain, a multiplet for the methylene groups, a triplet for the methylene group adjacent to the nitrogen, and broad signals for the NH and NH₂ protons of the urea moiety.

-

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, a signal for the carbonyl carbon of the urea group is expected in the range of 155-165 ppm. The spectrum will also show distinct signals for each carbon atom in the decyl chain.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory.

-

Expected characteristic peaks:

-

N-H stretching vibrations (amide A) in the range of 3200-3500 cm⁻¹ (often appearing as two or more bands).

-

C-H stretching vibrations of the alkyl chain around 2850-2960 cm⁻¹.

-

C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹.

-

N-H bending vibration (Amide II band) around 1550-1620 cm⁻¹.

-

3. Mass Spectrometry (MS):

-

Analyze the sample using a suitable ionization technique (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

The mass spectrum should show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of N-decylurea (200.32 g/mol ).

-

Fragmentation patterns will typically involve cleavage of the alkyl chain.

Visualizations

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of N-decylurea.

Postulated Signaling Pathway for Long-Chain Alkylurea Derivatives in Cancer Cells

Based on studies of related urea derivatives, a potential mechanism of action for long-chain alkylureas in cancer cells could involve the inhibition of pro-survival signaling pathways. Diarylurea and benzoylurea derivatives have been shown to impact the PI3K/Akt pathway. Long-chain alkyl groups can facilitate membrane interaction and potentially modulate the activity of membrane-associated proteins.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway by long-chain alkylureas.

Conclusion

Decylurea and its long-chain derivatives represent a fascinating yet underexplored area within the broader family of urea compounds. While their history is intertwined with the general development of alkylureas, their specific synthesis, characterization, and biological activities warrant further investigation. The protocols and data presented in this guide provide a foundational framework for researchers to build upon. The potential for these molecules to interact with biological membranes and modulate key signaling pathways, as suggested by studies on related compounds, highlights their promise as lead structures in the development of novel therapeutic agents. Future research focused on elucidating the precise mechanisms of action and structure-activity relationships of decylurea and its derivatives will be crucial in unlocking their full potential in drug discovery and other scientific applications.

References

Theoretical Modeling of Decylurea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical modeling of the decylurea molecular structure. Decylurea, a long-chain aliphatic urea derivative, presents interesting conformational flexibility and intermolecular interaction capabilities, making its computational study relevant for applications in materials science and drug design. This document outlines the core methodologies for its structural and dynamic characterization, presents hypothetical yet representative data, and offers detailed protocols for computational experiments.

Introduction to Decylurea and Its Modeling

Decylurea [(decylamino)carboxamide] is a molecule characterized by a polar urea head group and a nonpolar ten-carbon aliphatic tail. This amphiphilic nature suggests potential for self-assembly and interaction with biological membranes. Theoretical modeling allows for the exploration of its conformational landscape, electronic properties, and potential interactions at an atomic level of detail, providing insights that can be challenging to obtain through experimental methods alone.

The primary goals of theoretically modeling decylurea include:

-

Determining the lowest energy conformations (global and local minima).

-

Analyzing the molecular orbitals (HOMO, LUMO) and electrostatic potential.

-

Simulating its dynamic behavior in different environments (e.g., in vacuum, in solution).

-

Predicting spectroscopic properties for comparison with experimental data.

Theoretical Modeling Methodologies

A multi-faceted approach combining quantum mechanics (QM) and molecular mechanics (MM) is typically employed for a thorough analysis of a flexible molecule like decylurea.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide highly accurate electronic structure information.[1][2] These methods are crucial for understanding the intrinsic properties of the decylurea molecule.

Conformational Analysis

Due to the presence of multiple rotatable bonds in the decyl chain, decylurea can exist in a vast number of conformations. A systematic conformational analysis is essential to identify the most stable structures.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems.[3][4] For decylurea, MD simulations can reveal how the molecule behaves in a condensed phase, such as in a solvent or as part of an aggregate, providing insights into its dynamic and thermodynamic properties.[5][6][7]

Logical Workflow for Theoretical Modeling

The following diagram illustrates a typical workflow for the theoretical modeling of decylurea.

Data Presentation: Hypothetical Modeling Results

The following tables summarize the kind of quantitative data that would be generated from a theoretical study of decylurea.

Table 1: Energetic Properties of Low-Energy Decylurea Conformers

| Conformer ID | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conf-1 (Global Minimum) | 0.00 | 4.85 |

| Conf-2 | 0.78 | 5.21 |

| Conf-3 | 1.32 | 3.98 |

Calculated at the B3LYP/6-311G(d,p) level of theory.

Table 2: Key Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -6.54 |

| LUMO | 1.23 |

| HOMO-LUMO Gap | 7.77 |

Calculated for the global minimum energy conformer.

Table 3: Molecular Dynamics Simulation Parameters and Key Results

| Parameter | Value |

| Force Field | AMBER99SB-ILDN |

| Solvent | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD (backbone) | 2.1 Å |

| Average Solvent Accessible Surface Area | 450 Ų |

Detailed Computational Protocols

This section provides detailed, step-by-step protocols for the key computational experiments.

Protocol for Conformational Analysis and Geometry Optimization

-

Initial Structure Generation :

-

Build the decylurea molecule using a molecular editor (e.g., GaussView, Avogadro).

-

Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

-

Systematic Conformational Search :

-

Identify all rotatable bonds in the decyl chain.

-

Perform a systematic search by rotating each dihedral angle in steps (e.g., 30 degrees).

-

For each generated conformer, perform a quick geometry optimization using a computationally inexpensive method (e.g., PM7 semi-empirical method).

-

-

Clustering and Selection :

-

Cluster the resulting conformers based on RMSD to identify unique structures.

-

Select the lowest energy conformers (e.g., all conformers within 5 kcal/mol of the minimum) for further analysis.

-

-

DFT Geometry Optimization :

-

For each selected conformer, perform a full geometry optimization using Density Functional Theory (DFT). A common choice of method is the B3LYP functional with the 6-311G(d,p) basis set.

-

Ensure the optimization converges to a stationary point.

-

-

Frequency Calculation :

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Confirm that the optimized structure is a true minimum by the absence of imaginary frequencies.

-

From the frequency calculation, obtain thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.

-

Protocol for Molecular Dynamics Simulation

-

System Preparation :

-

Take the global minimum energy structure of decylurea obtained from the DFT calculations.

-

Place the molecule in the center of a periodic box of appropriate dimensions (e.g., a cubic box with 10 Å padding).

-

Solvate the system with a chosen water model (e.g., TIP3P).

-

Add counter-ions if the system is charged (not necessary for neutral decylurea).

-

-

Energy Minimization :

-

Perform a series of energy minimization steps to remove any steric clashes between the solute and solvent.

-

Typically, a steepest descent algorithm followed by a conjugate gradient algorithm is used.

-

-

Equilibration :

-

Perform a short simulation (e.g., 1 ns) with position restraints on the solute to allow the solvent to equilibrate around it. This is often done in two stages:

-

NVT (constant volume and temperature) ensemble to bring the system to the desired temperature.

-

NPT (constant pressure and temperature) ensemble to adjust the system density.

-

-

-

Production Run :

-

Remove the position restraints on the solute.

-

Run the production MD simulation for the desired length of time (e.g., 100 ns) in the NPT ensemble.

-

Save the coordinates of the system at regular intervals (e.g., every 10 ps) for later analysis.

-

-

Trajectory Analysis :

-

Analyze the saved trajectory to calculate properties such as:

-

Root Mean Square Deviation (RMSD) to assess structural stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions.

-

Radial Distribution Functions (RDFs) to analyze solvation structure.

-

Hydrogen bond analysis.

-

-

Visualization of the Decylurea Molecular Structure

The following diagram provides a simplified 2D representation of the decylurea molecule, highlighting its key functional groups.

This comprehensive guide provides a foundational framework for the theoretical modeling of decylurea. By following these methodologies and protocols, researchers can gain valuable insights into the structural and dynamic properties of this molecule, which can inform its application in various scientific and industrial fields.

References

- 1. Development of a general quantum-chemical descriptor for steric effects: density functional theory based QSAR study of herbicidal sulfonylurea analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives | Semantic Scholar [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

Navigating the Safety Landscape of Decylurea: An In-depth Technical Guide

A comprehensive understanding of the safety profile and handling requirements is paramount for researchers, scientists, and drug development professionals working with any chemical compound. This technical guide provides a detailed overview of the available safety data and recommended handling precautions for Decylurea. It is important to note that "Decylurea" is not a standardized chemical name, which can lead to ambiguity. The information presented here is based on the most closely related and structurally similar compound for which comprehensive safety data is available: N-Dodecylurea (CAS No. 2158-09-0). Professionals should verify the specific identity and CAS number of their compound before implementing these safety protocols.

Hazard Identification and Classification

N-Dodecylurea is not classified as a hazardous substance according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS). However, as with any chemical substance, it should be handled with care, and appropriate safety measures should be in place to minimize exposure.

Summary of GHS Classification:

| Hazard Class | Hazard Category |

| Not Classified | Not Applicable |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

| Property | Value |

| CAS Number | 2158-09-0 |

| Molecular Formula | C₁₃H₂₈N₂O |

| Molecular Weight | 228.38 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 98-102 °C |

| Boiling Point | No data available |

| Solubility | Insoluble in water. Soluble in organic solvents. |

Handling and Storage Precautions

Proper handling and storage are essential to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.

-

Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

After Skin Contact: Wash off with soap and plenty of water. Get medical attention if irritation develops and persists.

-

After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Not flammable or combustible. Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Experimental Workflow for Safety Assessment

The following diagram outlines a general experimental workflow that can be adapted for the safety assessment of a substituted urea compound like Decylurea.

Decylurea: A Versatile Precursor for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decylurea, a long-chain alkyl urea, holds significant potential as a versatile precursor in organic synthesis and as a scaffold in drug discovery. Its unique combination of a reactive urea functional group and a lipophilic ten-carbon chain makes it an attractive building block for the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry, materials science, and agricultural chemistry. This technical guide provides a comprehensive overview of the synthesis of decylurea, explores its potential applications as a synthetic precursor, and discusses its relevance in the context of drug development.

Synthesis of Decylurea

The synthesis of decylurea can be achieved through several established methods for the formation of N-substituted ureas. The most common and efficient routes involve the reaction of decylamine with a source of isocyanate or the direct reaction of decyl isocyanate with an amine.

From Decylamine and Isocyanate Precursors

A straightforward and widely used method for the synthesis of N-substituted ureas is the reaction of a primary amine with an isocyanate.[1][2][3] In the case of decylurea, this involves the reaction of decylamine with a cyanate salt, which generates the isocyanate in situ, or with a pre-formed isocyanate.

Experimental Protocol: Synthesis of Decylurea from Decylamine and Potassium Isocyanate

This protocol is adapted from a general method for the synthesis of N-substituted ureas in an aqueous medium.[1]

Materials:

-

Decylamine

-

Potassium isocyanate (KOCN)

-

Hydrochloric acid (HCl)

-

Water

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask, dissolve decylamine (1 equivalent) in water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of potassium isocyanate (1.1 equivalents) in water to the cooled amine solution with vigorous stirring.

-

Acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solid decylurea product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude decylurea.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Table 1: Representative Quantitative Data for N-Substituted Urea Synthesis

| Amine Reactant | Isocyanate Source | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Aniline | KOCN/HCl | Water | 2 | 95 | [1] |

| Benzylamine | KOCN/HCl | Water | 1.5 | 92 | [1] |

| Various Amines | Isocyanates | Water | 0.5 - 1 | 80-98 | [2] |

From Decyl Isocyanate

An alternative and often high-yielding route to decylurea involves the reaction of decyl isocyanate with ammonia or an amine. Decyl isocyanate can be prepared from decylamine by reaction with phosgene or a phosgene equivalent like triphosgene.[4][5][6] Due to the hazardous nature of phosgene, this reaction must be carried out with extreme caution in a well-ventilated fume hood.[7]

Experimental Protocol: Synthesis of Decyl Isocyanate

This protocol is a general procedure for the synthesis of isocyanates from primary amines using triphosgene.[4]

Materials:

-

Decylamine

-

Triphosgene

-

Anhydrous dichloromethane

-

Anhydrous triethylamine

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, dissolve decylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The reaction mixture can be filtered to remove the triethylamine hydrochloride salt.

-

The filtrate, containing the decyl isocyanate, can be used directly in the next step or carefully concentrated under reduced pressure. Caution: Isocyanates are reactive and should be handled with care.

Experimental Protocol: Synthesis of Decylurea from Decyl Isocyanate

Materials:

-

Decyl isocyanate solution (from the previous step)

-

Ammonia solution (aqueous or in a suitable organic solvent) or a primary/secondary amine

Procedure:

-

Cool the solution of decyl isocyanate in dichloromethane to 0 °C.

-

Slowly add an excess of the ammonia solution or the desired amine to the isocyanate solution with vigorous stirring.

-

A white precipitate of decylurea should form immediately.

-

Continue stirring for 30 minutes at room temperature.

-

Collect the solid product by filtration, wash with dichloromethane, and dry under vacuum.

Decylurea as a Precursor in Organic Synthesis

While specific applications of decylurea as a synthetic precursor are not extensively documented, its chemical structure suggests several potential uses based on the known reactivity of the urea functional group.

Synthesis of N-Decyl Substituted Heterocycles

The urea moiety can participate in cyclization reactions to form a variety of heterocyclic compounds. Decylurea can serve as a building block for the synthesis of N-decyl substituted heterocycles, where the long alkyl chain can impart desirable properties such as increased lipophilicity and improved solubility in organic media.

Caption: Synthesis of N-Decyl Pyrimidinones.

Precursor to N-Decylguanidines

Ureas can be converted to guanidines, which are important functional groups in medicinal chemistry and catalysis. Decylurea could be transformed into N-decylguanidines, which could exhibit interesting biological activities or serve as organocatalysts.

Caption: Proposed synthesis of N-Decylguanidines.

Synthesis of N-Decyl-N'-Hydroxyurea

N-Hydroxyureas are a class of compounds known for their biological activities, including as inhibitors of ribonucleotide reductase.[8][9][10][11] N-Decyl-N'-hydroxyurea could be synthesized from decylurea or a decyl isocyanate precursor and hydroxylamine, potentially leading to new therapeutic agents.

Experimental Protocol: Synthesis of N-Decyl-N'-hydroxyurea (Hypothetical)

This hypothetical protocol is based on general methods for the synthesis of N-hydroxyureas.[9]

Materials:

-

Decyl isocyanate

-

Hydroxylamine hydrochloride

-

Triethylamine

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask, suspend hydroxylamine hydrochloride (1.1 equivalents) in anhydrous THF.

-

Add triethylamine (1.2 equivalents) and stir the mixture for 30 minutes at room temperature.

-

Cool the mixture to 0 °C and slowly add a solution of decyl isocyanate (1 equivalent) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-decyl-N'-hydroxyurea.

Decylurea in Drug Development

The incorporation of long alkyl chains into drug candidates is a common strategy to modulate their physicochemical and pharmacokinetic properties.[12][13][14] The decyl group in decylurea can significantly increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Modulating Pharmacokinetic Properties

The lipophilic decyl chain can enhance the ability of a drug molecule to cross cell membranes and the blood-brain barrier. It can also promote binding to plasma proteins like albumin, which can extend the drug's half-life in the body.[12] However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance. Therefore, the decyl group offers a tuneable element for optimizing the pharmacokinetic profile of a drug candidate.

Scaffold for Biologically Active Molecules

The urea functional group is a common motif in many approved drugs, acting as a hydrogen bond donor and acceptor, which facilitates binding to biological targets. The combination of the urea moiety and the long alkyl chain in decylurea makes it an interesting scaffold for the development of new therapeutic agents. For example, long-chain fatty acids have been investigated as potential treatments for Alzheimer's disease.[15] Derivatives of decylurea could be explored for similar applications.

Caption: Hypothetical interaction of a decylurea derivative with a cell membrane target.

Conclusion

Decylurea, while not a widely utilized precursor, presents significant untapped potential in organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials makes it an accessible building block. The combination of the reactive urea functional group and the modulatory long alkyl chain offers a versatile platform for the design and synthesis of novel molecules with tailored properties. Further exploration of the reactivity and applications of decylurea is warranted and could lead to the development of new synthetic methodologies and the discovery of novel therapeutic agents. Researchers in both academia and industry are encouraged to consider decylurea as a valuable addition to their synthetic toolbox.

References

- 1. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 2. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 3. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 4. asianpubs.org [asianpubs.org]

- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 6. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 7. Isocyanate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. experts.umn.edu [experts.umn.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How to Innovate with Alkyl Compounds in Pharmaceuticals? [eureka.patsnap.com]

- 14. Supramolecular docking structure determination of alkyl-bearing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of long-chain fatty acid derivatives as a novel anti-Alzheimer's agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Spontaneous Formation of Decylurea Under Prebiotic Conditions: A Theoretical and Mechanistic Exploration

For the attention of: Researchers, scientists, and drug development professionals.

October 27, 2025

Abstract

The emergence of life from a prebiotic chemical world remains one of the most profound questions in science. While significant research has focused on the formation of key biomolecules such as amino acids and nucleotides, the abiotic synthesis of other organic compounds, like long-chain N-alkylureas, is less understood. This technical guide explores the theoretical basis for the spontaneous formation of decylurea, a molecule with a ten-carbon alkyl chain, under plausible prebiotic conditions. In the absence of direct experimental studies on the prebiotic synthesis of decylurea, this document extrapolates from established principles of urea chemistry and general findings in prebiotic research to propose a viable formation pathway. This exploration offers a foundation for future experimental investigations into the role of such molecules in the origins of life.

Introduction: The Role of Urea in Prebiotic Chemistry

Urea has been identified as a key player in prebiotic synthetic pathways.[1][2] Its likely presence on the early Earth, synthesized from widely accepted prebiotic molecules like hydrogen cyanide or cyanamide, and its high solubility in water suggest that concentrated urea pools could have existed.[1] Research has demonstrated urea's role in the formation of nitrogenous heterocycles, which are precursors to nucleobases.[1] The dual nucleophilic and electrophilic character of urea makes it a versatile reactant in prebiotic chemistry.[1] This document extends the consideration of urea's reactivity to its potential interaction with long-chain aliphatic amines, specifically decylamine, to form N-decylurea.

Proposed Mechanism for Decylurea Formation

While direct experimental evidence for the prebiotic formation of decylurea is currently unavailable in the scientific literature, a plausible mechanism can be inferred from the known reactions of urea with primary amines. The reaction is thought to proceed through the in-situ formation of isocyanic acid (HNCO) from urea, which then reacts with an amine.[3]

The overall proposed reaction is as follows:

Urea + Decylamine → Decylurea + Ammonia

This reaction can be broken down into two key steps:

-

Thermal Decomposition of Urea: Urea, when heated in an aqueous environment, can decompose to form ammonia and isocyanic acid. This process is temperature-dependent.

-

Nucleophilic Attack by Decylamine: The highly reactive isocyanic acid is then subject to a nucleophilic attack by the primary amine group of decylamine. This addition reaction forms the stable N-decylurea.

The presence of water can facilitate this reaction by assisting in the proton transfer necessary for the decomposition of urea into isocyanic acid and ammonia.[3]

Hypothetical Prebiotic Conditions Favoring Decylurea Synthesis

For the spontaneous formation of decylurea to be considered prebiotically plausible, specific environmental conditions on the early Earth would have been necessary. These conditions would need to facilitate the concentration of reactants and provide the energy for the reaction to proceed.

-

Evaporating Ponds and Wet-Dry Cycles: "Warm little ponds" or environments subject to periodic drying and wetting cycles are considered prime locations for prebiotic synthesis.[1] The evaporation of water would lead to increased concentrations of both urea and any available decylamine, driving the reaction forward.

-

Hydrothermal Vents: The elevated temperatures and potential presence of ammonia and organic molecules in the vicinity of hydrothermal vents could have provided a suitable environment for the reaction between urea and long-chain amines.

-

Mineral Surfaces: While not explicitly documented for decylurea, mineral surfaces are known to catalyze various prebiotic reactions. It is conceivable that certain minerals could have facilitated the concentration of reactants and lowered the activation energy for the formation of N-alkylureas.

Experimental Protocols: A Call for Future Research

As there are no published experimental studies on the prebiotic formation of decylurea, this section proposes a hypothetical experimental design to investigate this possibility.

Objective: To determine if decylurea can be formed from urea and decylamine under simulated prebiotic conditions.

Materials:

-

Urea

-

Decylamine

-

Deionized water

-

Mineral catalysts (e.g., montmorillonite clay)

-

Heat source (e.g., oven, heating block)

-

Reaction vessels (e.g., sealed glass ampoules)

-

Analytical instrumentation (e.g., HPLC, GC-MS)

Proposed Methodology:

-

Prepare aqueous solutions of urea and decylamine at varying concentrations.

-

Combine the reactants in reaction vessels. A subset of experiments should include a mineral catalyst.

-

Subject the reaction mixtures to a range of temperatures (e.g., 50°C, 80°C, 120°C) to simulate different prebiotic thermal environments.

-

Implement wet-dry cycles by periodically evaporating the water from a subset of the reaction vessels and then rehydrating them.

-

After specified time intervals, quench the reactions and analyze the products using HPLC and GC-MS to identify and quantify the formation of decylurea.

Quantitative Data: Awaiting Experimental Validation

Currently, there is no quantitative data available regarding the yields or reaction rates for the prebiotic formation of decylurea. The tables below are presented as templates for organizing data that could be generated from future experimental work as outlined in the previous section.

Table 1: Effect of Temperature on Decylurea Yield

| Temperature (°C) | Reactant Concentrations (M) | Reaction Time (h) | Decylurea Yield (%) |

| 50 | [Urea], [Decylamine] | 24, 48, 72 | To be determined |

| 80 | [Urea], [Decylamine] | 24, 48, 72 | To be determined |

| 120 | [Urea], [Decylamine] | 24, 48, 72 | To be determined |

Table 2: Influence of a Mineral Catalyst on Decylurea Formation

| Catalyst | Temperature (°C) | Reactant Concentrations (M) | Decylurea Yield (%) |

| None | 80 | [Urea], [Decylamine] | To be determined |

| Montmorillonite | 80 | [Urea], [Decylamine] | To be determined |

Visualizing the Proposed Pathway

The following diagrams illustrate the proposed reaction mechanism and a conceptual workflow for its experimental investigation.

Caption: Proposed two-step reaction mechanism for the formation of Decylurea from Urea and Decylamine.

Caption: Conceptual workflow for the experimental investigation of prebiotic Decylurea synthesis.

Conclusion and Future Directions

The spontaneous formation of decylurea under prebiotic conditions is a theoretically plausible process that warrants experimental investigation. The known reactivity of urea with amines provides a strong basis for a proposed mechanism involving the formation of isocyanic acid. Future research should focus on conducting experiments under simulated early Earth conditions to validate this hypothesis, quantify reaction yields, and explore the potential catalytic role of minerals. Understanding the abiotic synthesis of long-chain N-alkylureas could provide valuable insights into the diversity of organic molecules present on the prebiotic Earth and their potential contribution to the emergence of early life.

References

Application Notes and Protocols for the Incorporation of Decylurea into Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction of small amphiphilic molecules with lipid bilayers is a critical area of study in biophysics and drug development. These interactions can modulate the physical properties of cell membranes, influencing fluidity, permeability, and the function of embedded proteins. Decylurea, a simple amphiphile with a 10-carbon hydrophobic tail and a polar urea headgroup, serves as a model compound to understand how such molecules partition into and affect lipid membranes. Its structure allows it to intercalate into the phospholipid bilayer, with the alkyl chain aligning with the lipid acyl chains and the urea group positioned near the polar headgroups at the membrane-water interface.

This document provides a detailed protocol for the incorporation of decylurea into model lipid bilayers composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). It also outlines key experimental methods for characterizing the effects of decylurea on the thermotropic phase behavior of these membranes.

Experimental Protocols

The most common and effective method for incorporating hydrophobic or amphiphilic molecules like decylurea into lipid vesicles is the thin-film hydration technique. This method ensures a homogeneous mixture of the lipid and the molecule of interest prior to the formation of the bilayer.

Protocol: Preparation of Decylurea-Containing Liposomes via Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) composed of DPPC and varying molar concentrations of decylurea.

Materials and Reagents:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Decylurea

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

HEPES buffer (10 mM, pH 7.4, containing 150 mM NaCl)

-

Round-bottom flask (50 mL)

-

Rotary evaporator

-

Water bath sonicator

-

Extruder set with polycarbonate membranes (100 nm pore size)

-

Heating block or water bath capable of maintaining 50°C

-

Nitrogen gas source

-

Glass syringes

Methodology:

-

Stock Solution Preparation:

-

Prepare a stock solution of DPPC in chloroform at a concentration of 10 mg/mL.

-

Prepare a stock solution of decylurea in a chloroform/methanol mixture (9:1 v/v) at a concentration of 1 mg/mL.

-

-

Lipid Film Formation:

-

In a clean round-bottom flask, add the desired amount of DPPC stock solution.

-

Add the calculated volume of the decylurea stock solution to achieve the target molar ratio (e.g., 98:2, 95:5, 90:10 DPPC:decylurea).

-

Mix thoroughly by swirling the flask.

-

Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to 30-40°C.

-

Reduce the pressure and rotate the flask to evaporate the organic solvent. Continue until a thin, uniform lipid film is formed on the inner surface of the flask.

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

-

-

Film Hydration:

-

Pre-warm the HEPES buffer to 50°C, which is above the main phase transition temperature (T_m) of DPPC (~41°C).[1]

-

Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film to achieve a final lipid concentration of 1-2 mg/mL.[2]

-

Hydrate the film by rotating the flask in the 50°C water bath for 1 hour. The suspension will become milky, indicating the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane. Pre-heat the extruder assembly to 50°C.

-

Load the MLV suspension into one of the glass syringes.

-

Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process results in the formation of a translucent suspension of LUVs with a defined size.[3]

-

The resulting liposome suspension should be stored at 4°C and used within a few days.

-

Protocol: Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic phase behavior of the lipid bilayers, specifically the main phase transition temperature (T_m) from the gel phase to the liquid-crystalline phase.

Methodology:

-

Transfer a precise amount of the liposome suspension (typically 10-20 µL) into an aluminum DSC pan.

-

Seal the pan hermetically. Use an identical pan filled with the same volume of buffer as the reference.

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a temperature well below the expected transition (e.g., 25°C).

-

Scan the temperature at a controlled rate (e.g., 1°C/min) up to a temperature above the transition (e.g., 55°C).

-

Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the T_m.

-

Analyze the resulting thermogram to determine the T_m and the peak width at half-height, which relates to the cooperativity of the transition.[2]

Data Presentation

The table below presents illustrative data for a 1-carba-alpha-tocopherol analogue (CT), an amphiphilic molecule, incorporated into DPPC liposomes. Similar trends—a concentration-dependent decrease in T_m and a reduction in the transition's cooperativity (indicated by a broader peak)—are anticipated for decylurea.

Table 1: Illustrative Effect of an Amphiphile (CT) on the Main Phase Transition Temperature (T_m) of DPPC Liposomes [2]

| Molar Concentration of Amphiphile (mol%) | Main Transition Temp (T_m) (°C) | Description of Thermogram Peak |

| 0 (Pure DPPC) | 42.0 | Sharp, high-intensity peak |

| 2 | 40.0 | Broadened peak with reduced intensity and a shoulder |

| 5 | 39.5 | Further decreased intensity, appearance of a new peak |

| 10 | 40.0 (main), 38.0 (new) | Very low intensity, broad peak shifted to lower temp. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation and characterization of decylurea-containing liposomes.

Mechanism of Interaction

This diagram illustrates the logical relationship between the incorporation of decylurea and its biophysical effects on the lipid bilayer.

References

- 1. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: Strategies for Delivering Hydrophobic Compounds

Audience: Researchers, scientists, and drug development professionals.

Note on Decylurea: Extensive literature searches did not yield specific data on the use of decylurea as a drug delivery vehicle for hydrophobic compounds. The following application notes and protocols focus on established and effective strategies for the formulation and delivery of such compounds, drawing upon widely recognized principles and methodologies in the field.

Introduction

The effective delivery of hydrophobic drugs remains a significant challenge in pharmaceutical development. Poor aqueous solubility often leads to low bioavailability, erratic absorption, and suboptimal therapeutic outcomes. To overcome these limitations, various formulation strategies have been developed to enhance the solubility and permeability of hydrophobic active pharmaceutical ingredients (APIs). These strategies primarily focus on creating nano-sized delivery systems that can encapsulate or solubilize the drug, thereby improving its dissolution rate and facilitating its transport across biological membranes.

This document provides an overview of common drug delivery systems for hydrophobic compounds, including nanoemulsions and the use of penetration enhancers for topical delivery. It also includes detailed protocols for the preparation and characterization of these formulations.

Key Drug Delivery Strategies for Hydrophobic Compounds

Several approaches are employed to formulate hydrophobic drugs for effective delivery. Two prominent methods are the use of nanoemulsions for oral and parenteral routes, and the incorporation of penetration enhancers for topical and transdermal applications.

-

Nanoemulsions: These are oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes typically in the range of 20-200 nm.[1] The small droplet size provides a large surface area for drug release and absorption. Hydrophobic drugs are dissolved in the oil phase of the nanoemulsion, which is then stabilized by surfactants and co-surfactants.[1]

-

Penetration Enhancers for Topical Delivery: The stratum corneum, the outermost layer of the skin, acts as a formidable barrier to the penetration of most drugs. Chemical penetration enhancers are compounds that reversibly disrupt the structure of the stratum corneum, thereby increasing the permeation of co-administered drugs. They can act by fluidizing the lipid bilayers, interacting with intracellular proteins, or improving the partitioning of the drug into the skin.[2][3][4][5]

Data Presentation: Formulation and Characterization of Hydrophobic Drug Delivery Systems

The following tables summarize quantitative data from representative studies on nanoemulsion formulations and the effect of penetration enhancers.

Table 1: Composition and Properties of a Representative Nanoemulsion Formulation

| Component | Role | Concentration (% w/w) |

| Caprylic/Capric Triglyceride | Oil Phase | 10 |

| Polysorbate 80 | Surfactant | 15 |

| Sorbitan Oleate | Co-surfactant | 5 |

| Hydrophobic Drug | Active Ingredient | 1 |

| Water | Aqueous Phase | 69 |

| Property | Value | |

| Droplet Size | 120 ± 5 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Zeta Potential | -25 ± 2 mV | |

| Drug Loading | 95 ± 3 % |

Table 2: Effect of Penetration Enhancers on the Permeation of a Model Hydrophobic Drug

| Penetration Enhancer | Concentration (%) | Permeation Flux (µg/cm²/h) | Enhancement Ratio* |

| Control (No Enhancer) | - | 2.5 ± 0.3 | 1.0 |

| Oleic Acid | 5 | 15.2 ± 1.8 | 6.1 |

| Propylene Glycol | 10 | 8.9 ± 1.1 | 3.6 |

| Terpene | 2 | 12.5 ± 1.5 | 5.0 |

*Enhancement Ratio = Flux with enhancer / Flux without enhancer

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion for a Hydrophobic Drug by High-Pressure Homogenization

Objective: To prepare a stable oil-in-water nanoemulsion containing a model hydrophobic drug.

Materials:

-

Hydrophobic drug

-

Oil phase (e.g., medium-chain triglycerides)

-

Surfactant (e.g., Polysorbate 80)

-

Co-surfactant (e.g., Sorbitan Oleate)

-

Purified water

-

High-pressure homogenizer

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Oil Phase:

-

Weigh the required amount of the hydrophobic drug and dissolve it completely in the oil phase in a beaker with gentle heating and stirring if necessary.

-

-

Preparation of the Aqueous Phase:

-

In a separate beaker, dissolve the surfactant and co-surfactant in purified water with continuous stirring until a clear solution is obtained.

-

-

Formation of the Coarse Emulsion:

-

Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.

-

Continue stirring for 30 minutes to form a coarse emulsion.

-

-

High-Pressure Homogenization:

-

Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

-

Collect the resulting nanoemulsion in a clean container.

-

-

Characterization:

-

Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).

-

Determine the drug content and encapsulation efficiency using a suitable analytical method such as HPLC.

-

Protocol 2: In Vitro Skin Permeation Study Using a Franz Diffusion Cell

Objective: To evaluate the effect of a penetration enhancer on the transdermal delivery of a hydrophobic drug.

Materials:

-

Formulation of the hydrophobic drug with and without the penetration enhancer.

-

Excised skin from a suitable animal model (e.g., rat or pig) or a synthetic membrane.

-

Franz diffusion cells.

-

Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions).

-

Magnetic stirrer and stir bars.

-

Water bath or heating block to maintain the temperature at 32°C.

-

Syringes and needles for sampling.

-

HPLC or other suitable analytical method for drug quantification.

Procedure:

-

Skin Preparation:

-

Carefully excise the skin and remove any subcutaneous fat and hair.

-

Cut the skin into appropriate sizes to fit the Franz diffusion cells.

-

-

Franz Diffusion Cell Setup:

-

Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with pre-warmed receptor medium and ensure no air bubbles are trapped beneath the skin.

-

Place the Franz cells in a water bath or on a heating block maintained at 32°C and stir the receptor medium with a magnetic stir bar.

-

-

Application of Formulation:

-

Apply a known amount of the formulation (with or without the penetration enhancer) evenly onto the surface of the skin in the donor compartment.

-

-

Sampling:

-

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor compartment through the sampling port.

-

Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

-

-

Sample Analysis:

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.

-

Plot the cumulative amount of drug permeated versus time.

-

Determine the steady-state flux (Jss) from the linear portion of the plot.

-

Calculate the enhancement ratio by dividing the flux of the formulation with the penetration enhancer by the flux of the control formulation.

-

Visualizations

Caption: Workflow for Nanoemulsion Preparation and Characterization.

Caption: Mechanism of Action of a Chemical Penetration Enhancer.

References

Application Notes and Protocols: Decylurea Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decylurea, a long-chain alkyl urea derivative, presents an interesting candidate for the formulation of nanoparticles for drug delivery applications. Its amphiphilic nature, stemming from a long hydrophobic decyl chain and a hydrophilic urea headgroup, suggests potential for self-assembly and encapsulation of therapeutic agents. While specific literature on the formulation of pure Decylurea nanoparticles is not yet established, this guide provides detailed, step-by-step protocols for their hypothetical formulation based on established nanoparticle engineering techniques. The insolubility of similar long-chain ureas in water and their solubility in organic solvents such as dichloromethane and ethanol suggest that methods like emulsification-solvent evaporation and nanoprecipitation are viable approaches.[1]